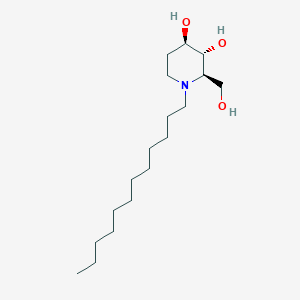
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is a compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is notable for its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and suitable piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反応の分析
Types of Reactions
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a surfactant in various formulations.
作用機序
The mechanism of action of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
類似化合物との比較
Similar Compounds
1,2,5-Trideoxy-1,5-epimino-D-xylo-hexitol: Another related compound with similar structural features and biological activities.
Uniqueness
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is unique due to its dodecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the long alkyl chain may enhance its lipophilicity and membrane permeability, making it suitable for specific biological and industrial applications.
特性
CAS番号 |
921199-26-0 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15H2,1H3/t16-,17-,18-/m1/s1 |
InChIキー |
IDDXQZBQHFBYST-KZNAEPCWSA-N |
異性体SMILES |
CCCCCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
正規SMILES |
CCCCCCCCCCCCN1CCC(C(C1CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















